molecular formula C32H45FN6O9S B12375494 Biotin-YVAD-FMK

Biotin-YVAD-FMK

Cat. No.: B12375494
M. Wt: 708.8 g/mol
InChI Key: FIOXQISXCBUELV-QUBDBNATSA-N
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Description

Biotin-YVAD-FMK is a biotin-labeled inhibitor that targets vacuolar processing enzyme (VPE) and caspase-1. It is widely used in scientific research to study programmed cell death and caspase activity. The compound is known for its ability to irreversibly bind to the active sites of these enzymes, thereby inhibiting their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-YVAD-FMK involves the coupling of biotin with the peptide sequence Tyr-Val-Ala-Asp (YVAD) followed by the addition of a fluoromethyl ketone (FMK) group. The process typically includes:

    Peptide Synthesis: The peptide sequence YVAD is synthesized using solid-phase peptide synthesis (SPPS).

    Biotinylation: The synthesized peptide is then coupled with biotin using standard peptide coupling reagents.

    Addition of FMK: Finally, the fluoromethyl ketone group is introduced to the peptide-biotin conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for efficient production.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.

    Quality Control: Ensuring the purity and activity of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Biotin-YVAD-FMK primarily undergoes:

    Irreversible Inhibition: It forms a covalent bond with the active site of VPE and caspase-1, leading to irreversible inhibition.

    Hydrolysis: The compound can be hydrolyzed under certain conditions, affecting its stability and activity.

Common Reagents and Conditions

    Reagents: Common reagents include peptide coupling agents like HATU or EDC, and solvents like dimethyl sulfoxide (DMSO).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and solvent conditions.

Major Products

The major product of the reaction is the biotinylated peptide with the FMK group, which is the active inhibitor.

Scientific Research Applications

Biotin-YVAD-FMK is extensively used in various fields of scientific research:

    Chemistry: Studying enzyme kinetics and inhibition mechanisms.

    Biology: Investigating programmed cell death (apoptosis) and caspase activity in cells.

    Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of diagnostic assays and high-throughput screening methods.

Mechanism of Action

Biotin-YVAD-FMK exerts its effects by covalently binding to the active site of VPE and caspase-1. This binding inhibits the enzymatic activity, preventing the cleavage of substrates involved in apoptosis. The molecular targets include the catalytic cysteine residues in the active sites of these enzymes, and the pathways involved are those regulating programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    Biotin-VAD-FMK: Another biotin-labeled caspase inhibitor with a broader specificity.

    Z-VAD-FMK: A non-biotinylated caspase inhibitor with similar inhibitory properties but different applications.

    DEVD-FMK: Targets caspase-3 specifically, used in apoptosis studies.

Uniqueness

Biotin-YVAD-FMK is unique due to its specificity for VPE and caspase-1, making it particularly useful for studying these enzymes in detail. Its biotin label also allows for easy detection and purification in experimental setups.

Properties

Molecular Formula

C32H45FN6O9S

Molecular Weight

708.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1

InChI Key

FIOXQISXCBUELV-QUBDBNATSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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